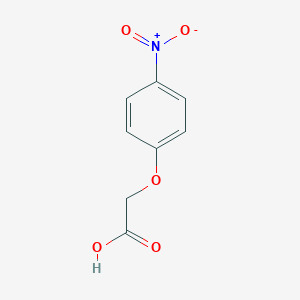

4-Nitrophenoxyacetic acid

Description

The exact mass of the compound (4-Nitrophenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166278. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDLFIONKHGQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061978 | |

| Record name | Acetic acid, (4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-11-4 | |

| Record name | (4-Nitrophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Nitrophenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Nitrophenoxy)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(4-nitrophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitrophenoxyacetic Acid: A Technical Guide to its Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenoxyacetic acid is a nitroaromatic compound with diverse applications, ranging from its role as a plant growth regulator to a substrate in enzymatic reactions and a building block in pharmaceutical synthesis. This technical guide provides an in-depth overview of its chemical properties, structure, and known biological interactions, with a focus on quantitative data, experimental methodologies, and visual representations of its functional pathways.

Chemical Properties and Structure

This compound, with the CAS number 1798-11-4, is a distinct compound from its isomer, 4-nitrophenylacetic acid. Its chemical structure is characterized by a nitro group at the para position of the phenoxy ring, which is connected to an acetic acid moiety via an ether linkage.

Structure:

-

2D Structure:

-

Molecular Formula: C₈H₇NO₅

-

Canonical SMILES: C1=CC(=CC=C1OCC(=O)O)--INVALID-LINK--[O-]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 197.14 g/mol | |

| Melting Point | 187-190 °C | [1] |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in methanol | [1] |

| pKa | 2.81 | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Williamson ether synthesis, reacting 4-nitrophenol with a haloacetic acid, typically chloroacetic acid, in the presence of a base.

Materials:

-

4-Nitrophenol

-

Chloroacetic acid

-

Sodium hydroxide (or other suitable base)

-

Water

-

Hydrochloric acid (for acidification)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 4-nitrophenol in an aqueous solution of sodium hydroxide.

-

Add chloroacetic acid to the solution.

-

Reflux the reaction mixture. The progress of the reaction can be monitored by the consumption of the starting materials.

-

After the reaction is complete, cool the mixture and acidify it with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield purified this compound.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, activated charcoal can be added to decolorize it, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

Analytical Methods

Standard analytical techniques can be employed to characterize this compound:

-

High-Performance Liquid Chromatography (HPLC): For assessing purity. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid) can be used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. ¹H and ¹³C NMR spectra will show characteristic peaks for the aromatic protons, the methylene protons of the acetic acid moiety, and the carbons in the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups. Characteristic absorption bands for the nitro group (around 1520 and 1350 cm⁻¹), the ether linkage, and the carboxylic acid group (C=O stretch around 1700 cm⁻¹ and O-H stretch) would be expected.

Biological Activity and Signaling Pathways

Interaction with 2,4-D/alpha-Ketoglutarate Dioxygenase (TfdA)

This compound is a known substrate for the enzyme 2,4-dichlorophenoxyacetic acid (2,4-D)/alpha-ketoglutarate dioxygenase (TfdA).[2][3][4] This enzyme is involved in the biodegradation of the herbicide 2,4-D. The enzymatic reaction provides a basis for a colorimetric assay to detect TfdA activity.

The workflow for this enzymatic assay can be visualized as follows:

Role as a Plant Growth Regulator

This compound is reported to have plant growth regulatory activities.[4][5] While the precise mechanism is not as extensively studied as for auxins like indole-3-acetic acid (IAA), phenoxyacetic acids can mimic the action of natural auxins to varying degrees.

The generalized mechanism of auxin action, which this compound may follow, involves perception by specific receptors, leading to a signaling cascade that ultimately alters gene expression and promotes cell growth and division.

A simplified logical flow of this potential mechanism is illustrated below:

Conclusion

This compound is a compound with established chemical properties and a growing understanding of its biological roles. This guide has summarized its key characteristics, provided foundational experimental protocols, and visualized its involvement in enzymatic and potential plant growth regulatory pathways. Further research into its specific mechanisms of action, particularly in drug development and agricultural applications, will undoubtedly uncover more of its potential.

References

- 1. rsc.org [rsc.org]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Use of this compound for Detection and Quantification of 2,4-Dichlorophenoxyacetic Acid (2,4-D)/(alpha)-Ketoglutarate Dioxygenase Activity in 2,4-D-Degrading Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl (4-nitrophenoxy)acetate | 19786-48-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to 4-Nitrophenylacetic Acid (CAS 104-03-0)

A Note on Nomenclature: The provided CAS number, 104-03-0, corresponds to 4-Nitrophenylacetic acid. The chemical name "4-Nitrophenoxyacetic acid" is a different compound with the CAS number 1878-83-7. This guide will focus on the compound associated with CAS number 104-03-0, 4-Nitrophenylacetic acid.

Introduction

4-Nitrophenylacetic acid (CAS 104-03-0) is a versatile organic compound characterized by a phenylacetic acid structure with a nitro group substituted at the para- (4-) position of the phenyl ring.[1][2][3] It typically appears as a yellow or beige crystalline solid.[4] This compound serves as a crucial intermediate in a variety of industrial applications, most notably in the pharmaceutical, dyestuff, and fine chemical sectors.[4][5][6] Its utility stems from the reactivity of its carboxylic acid and nitro functional groups, which allow for a wide range of chemical transformations.

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of 4-Nitrophenylacetic acid.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 104-03-0 | [1][7] |

| Molecular Formula | C₈H₇NO₄ | [1][3] |

| Molecular Weight | 181.15 g/mol | [1][3] |

| Appearance | Beige to yellow crystalline powder | [4] |

| Melting Point | 150-155 °C | [8] |

| Boiling Point | 377.6 °C at 760 mmHg | [] |

| Density | 1.407 g/cm³ | [] |

| Solubility | Moderately soluble in water; soluble in ethanol and acetone | |

| pKa | 3.85 at 25°C | [3] |

Table 2: Spectral Data

| Spectral Data Type | Key Features | Source(s) |

| ¹H NMR | Spectra available | [1][10] |

| ¹³C NMR | Spectra available | [10] |

| Mass Spectrometry (GC-MS) | Major peaks at m/z 181.0, 136.0, 91.0 | [1] |

| Infrared (IR) Spectroscopy | Spectra available | [1][10] |

| Raman Spectroscopy | Spectra available | [1][10] |

Experimental Protocols

Synthesis of 4-Nitrophenylacetic Acid

Two common methods for the synthesis of 4-Nitrophenylacetic acid are detailed below.

Method 1: Hydrolysis of p-Nitrophenylacetonitrile

This method involves the acid-catalyzed hydrolysis of p-nitrophenylacetonitrile.

-

Reactants:

-

p-Nitrophenylacetonitrile

-

Concentrated Sulfuric Acid

-

Water

-

-

Procedure:

-

Mix p-nitrophenylacetonitrile with a solution of concentrated sulfuric acid and water.[4][11]

-

Heat the mixture to reflux for approximately 15 minutes.[4][11]

-

Pour the reaction mixture into ice water to precipitate the crude product.[4]

-

Filter the precipitate and wash it with ice water.[4]

-

Recrystallize the crude product from water to obtain pure 4-Nitrophenylacetic acid.[4]

-

-

Yield: Over 92%.[4]

Method 2: Williamson Ether Synthesis followed by Hydrolysis (Incorrect for this CAS number, but illustrates the synthesis of the similarly named compound)

A previously described synthesis in some search results actually pertains to a different isomer or related compound but is presented here for clarity on common synthetic routes in this chemical family. A preparation of this compound involves the reaction of para-nitrophenol with chloroacetic acid in the presence of a base.[12]

-

Reactants:

-

para-Nitrophenol

-

Chloroacetic acid

-

Sodium hydroxide solution

-

Hydrochloric acid

-

-

Procedure:

-

Charge a round bottom flask with para-nitrophenol, sodium hydroxide solution, chloroacetic acid, and water.[12]

-

Reflux the reaction mixture. The reaction is monitored until the solution is no longer alkaline.[12]

-

Additional sodium hydroxide and chloroacetic acid may be added to drive the reaction to completion.[12]

-

Acidify the reaction mixture with hydrochloric acid and cool to precipitate the crude product.[12]

-

Purify the crude product by recrystallization from alcohol or by dissolving in dilute sodium hydroxide and reprecipitating with hydrochloric acid.[12]

-

Purification

-

Recrystallization: The crude 4-Nitrophenylacetic acid can be purified by recrystallization from a mixture of ethanol and water (1:1) or from boiling water.[2][11]

-

Solvent Extraction: Another purification method involves dissolving the compound in sodium-dried diethyl ether.[2][3]

Applications

4-Nitrophenylacetic acid is a valuable building block in organic synthesis with several key applications:

-

Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[5][6][7] For example, it has been used in the synthesis of compounds that may act as angiogenesis inhibitors.[2][3]

-

Dyestuff Intermediate: The compound serves as a precursor in the manufacturing of various dyes.[2][4][6]

-

Fine Chemical Synthesis: It is used as a starting material or intermediate for the production of a range of fine and specialty chemicals.[5]

-

Catalyst: In some chemical reactions, 4-Nitrophenylacetic acid can act as a catalyst, enhancing reaction rates and improving process efficiency.[5][7]

-

Research and Development: Researchers utilize this compound as a reagent for exploring new chemical reactions and synthesizing novel compounds.[5]

Safety and Handling

4-Nitrophenylacetic acid is considered hazardous and requires careful handling.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[13] It causes skin and serious eye irritation and may cause respiratory irritation.[1][14]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, clothing, eye protection, and a dust mask.[15][16]

-

Handling: Use in a well-ventilated area and avoid generating dust.[14][15] Avoid all personal contact, including inhalation.[15] Do not eat, drink, or smoke when using this product.[15]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14][16]

-

First Aid:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[16]

-

In case of skin contact: Wash off immediately with soap and plenty of water.[16]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration and get medical attention.[16]

-

If swallowed: Clean mouth with water and get medical attention.[16]

-

Visualizations

Synthesis Workflow: Hydrolysis of p-Nitrophenylacetonitrile

References

- 1. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]

- 3. 4-Nitrophenylacetic acid CAS#: 104-03-0 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Actylis - 4-Nitrophenylacetic Acid - API Intermediate - Catalyst [solutions.actylis.com]

- 8. 104-03-0 Cas No. | 4-Nitrophenylacetic acid | Apollo [store.apolloscientific.co.uk]

- 10. 4-Nitrophenylacetic acid(104-03-0) 1H NMR spectrum [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fishersci.com [fishersci.com]

Physical and chemical properties of 4-Nitrophenoxyacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Nitrophenoxyacetic acid (CAS Number: 1798-11-4). It is crucial to distinguish this compound from its isomer, 4-Nitrophenylacetic acid (CAS Number: 104-03-0), as these two substances possess different molecular structures and distinct physical properties, which can lead to confusion in literature and databases.

Chemical Identity and Physical Properties

This compound is an aromatic compound featuring a phenoxyacetic acid structure with a nitro group substituted at the para-position of the benzene ring.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-nitrophenoxy)acetic acid | |

| Synonyms | p-Nitrophenoxyacetic acid | [1] |

| CAS Number | 1798-11-4 | [1][2] |

| Molecular Formula | C₈H₇NO₅ | [2] |

| Molecular Weight | 197.15 g/mol | [2] |

| Appearance | Off-white powder, Leaflets from MeOH or EtOH, yellow-beige crystalline powder | [2][3][4] |

| Melting Point | 183-190 °C | [2][5] |

| 182-188 °C | [2][3][4] | |

| 183 °C | ||

| Boiling Point | 334.23 °C (rough estimate) | [2] |

| Density | 1.5023 g/cm³ (rough estimate) | [2] |

Table 2: Chemical and Solubility Properties

| Property | Value | Source(s) |

| pKa | 2.893 (at 25°C) | [4] |

| LogP | 1.48 | [1] |

| Solubility | Soluble in Methanol and other organic solvents. | [2][4] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of p-nitrophenol with chloroacetic acid in an alkaline solution.

Materials:

-

p-Nitrophenol (35 g)

-

50% Sodium hydroxide solution (40 g initially, then another 20 g)

-

Chloroacetic acid (24 g initially, then another 12 g)

-

Water (200 ml initially, then another 50 ml)

-

Hydrochloric acid (for acidification)

-

Alcohol (for recrystallization, optional)

-

Dilute sodium hydroxide solution (for purification, optional)

Procedure:

-

A round-bottom flask is charged with 35 g of p-nitrophenol, 40 g of 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 ml of water.

-

The reaction mixture is heated to reflux. The reaction is monitored until the solution is no longer alkaline.

-

An additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 ml of water are added to the flask.

-

The solution is boiled further under reflux until a neutral pH is achieved.

-

After cooling, the reaction mixture is acidified with hydrochloric acid, which causes the crude product to precipitate.

-

The precipitate is collected by filtration.

Purification:

-

Method A: Recrystallization. The crude product is recrystallized from alcohol to yield glistening platelets of pure this compound.

-

Method B: Acid-Base Extraction. The crude product is dissolved in a dilute sodium hydroxide solution and then re-precipitated by the addition of hydrochloric acid.

Yield:

-

The typical yield for this procedure is between 25-30 g.

Biological Activity and Signaling Pathways

This compound is reported to have biological activities relevant to both the agricultural and pharmaceutical sectors.

-

Herbicidal Properties: The compound is noted for its use as a herbicide. Its mechanism of action involves the inhibition of specific, though not explicitly detailed in the available literature, enzymatic pathways in plants, leading to effective weed control.[2][5]

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[2][5]

-

Potential Anti-inflammatory Properties: Some sources suggest its potential use in developing agents targeting inflammatory conditions.[5]

-

Biochemical Research: In laboratory settings, it is used in studies related to enzyme inhibition and metabolic pathways to investigate biological processes.[5]

Signaling Pathways: Detailed information regarding the specific signaling pathways modulated by this compound is not available in the reviewed scientific literature. The descriptions of its biological effects, such as "inhibition of specific enzymatic pathways" or "potential anti-inflammatory properties," are currently too general to map to a specific molecular or cellular signaling cascade.[5] Therefore, a diagram of a signaling pathway cannot be provided at this time. Further research is required to elucidate its precise mechanisms of action.

Spectral and Analytical Data

While spectral data for the isomer 4-Nitrophenylacetic acid is widely available, specific, authenticated spectra for this compound (CAS 1798-11-4) are not readily found in public databases.

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is cited for purity assessment.[2] A general reverse-phase HPLC method for analysis involves a mobile phase containing acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid (or formic acid for Mass Spectrometry compatibility).[1] However, a detailed, validated protocol with specific column types, gradient conditions, and flow rates is not provided in the available literature.

References

- 1. Buy 4-Nitrophenyl acetic Acid 104-03-0 Online [nsrlaboratories.com]

- 2. 1798-11-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (4-nitrophenoxy)acetic acid | CAS 1798-11-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of 4-Nitrophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrophenoxyacetic acid, a significant compound in various chemical and pharmaceutical research areas. The document details the primary synthesis pathway, its underlying mechanism, and a consolidated experimental protocol. All quantitative data is presented in structured tables, and the reaction pathway is visualized using the DOT language for clarity.

Core Synthesis Pathway: Williamson Ether Synthesis

The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, 4-nitrophenol is reacted with chloroacetic acid in the presence of a strong base, such as sodium hydroxide.

The reaction proceeds in two key steps:

-

Deprotonation of 4-nitrophenol: The hydroxide ion (from sodium hydroxide) acts as a base and removes the acidic proton from the hydroxyl group of 4-nitrophenol. This results in the formation of the 4-nitrophenoxide ion, a potent nucleophile.

-

Nucleophilic Attack: The newly formed 4-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid. This leads to the displacement of the chloride ion in an SN2 (bimolecular nucleophilic substitution) reaction, forming the ether linkage and yielding this compound.

Reaction Mechanism

The mechanism is a classic example of an SN2 reaction. The attack of the nucleophile (4-nitrophenoxide) and the departure of the leaving group (chloride) occur in a single, concerted step.

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, compiled from various established procedures.[1]

Materials:

-

4-Nitrophenol

-

Chloroacetic acid

-

Sodium hydroxide (50% solution)

-

Hydrochloric acid (concentrated)

-

Water

-

Ethanol (for recrystallization)

Equipment:

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

pH paper

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round bottom flask, combine 35 g of 4-nitrophenol, 40 g of 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 ml of water.[1]

-

Reflux: Heat the mixture to reflux. The reaction should be monitored until the solution is no longer alkaline.

-

Second Addition: Add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 ml of water to the reaction mixture and continue to boil until the pH is neutral.[1]

-

Acidification: After cooling the reaction mixture, acidify it with concentrated hydrochloric acid. This will precipitate the crude this compound.

-

Isolation and Purification:

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

The crude product can be purified by recrystallization from alcohol or by dissolving it in a dilute sodium hydroxide solution and reprecipitating with hydrochloric acid.[1]

-

-

Drying and Characterization: Dry the purified product. The final product should be glistening platelets with a melting point of 183°C.[1]

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 4-Nitrophenol | 35 g | [1] |

| Chloroacetic Acid (initial) | 24 g | [1] |

| 50% Sodium Hydroxide (initial) | 40 g | [1] |

| Water (initial) | 200 ml | [1] |

| Chloroacetic Acid (second addition) | 12 g | [1] |

| 50% Sodium Hydroxide (second addition) | 20 g | [1] |

| Water (second addition) | 50 ml | [1] |

| Product | ||

| Yield | 25-30 g | [1] |

| Melting Point | 183°C | [1] |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental Workflow for this compound Synthesis.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound via the Williamson ether synthesis. The provided experimental protocol and quantitative data offer a solid foundation for researchers to replicate this synthesis. The clear visualization of the reaction mechanism and experimental workflow is intended to aid in the understanding and execution of this important chemical transformation. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Starting Materials for 4-Nitrophenoxyacetic Acid Synthesis

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodology for the preparation of 4-nitrophenoxyacetic acid, a valuable intermediate in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Route: Williamson Ether Synthesis

The most common and well-established method for synthesizing this compound is through the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid.[1][4] The reaction is typically carried out in an aqueous medium with the presence of a strong base, such as sodium hydroxide, to deprotonate the phenol.[4][5]

Primary Starting Materials:

-

4-Nitrophenol: A pale yellow crystalline solid that serves as the source of the phenoxy moiety.

-

Chloroacetic acid: A carboxylic acid containing a chlorine atom on the alpha-carbon, which acts as the electrophile.

-

Sodium Hydroxide (or other strong base): Used to deprotonate the 4-nitrophenol, forming the more nucleophilic phenoxide ion.[4][5]

Quantitative Data and Reaction Parameters

The following table summarizes the key quantitative data for a typical laboratory-scale synthesis of this compound.

| Parameter | Value | Reference |

| Starting Materials | ||

| 4-Nitrophenol | 35 g | [4] |

| Chloroacetic acid | 24 g (initial), 12 g (additional) | [4] |

| 50% Sodium Hydroxide Solution | 40 g (initial), 20 g (additional) | [4] |

| Water | 200 mL (initial), 50 mL (additional) | [4] |

| Reaction Conditions | ||

| Temperature | Reflux | [4] |

| Reaction Monitoring | Neutral pH of the reaction mixture | [4] |

| Work-up and Purification | ||

| Acidification | Hydrochloric acid | [4] |

| Purification Method | Recrystallization from alcohol or reprecipitation | [4] |

| Yield | ||

| Product Yield | 25-30 g | [4] |

| Melting Point | 183 °C | [4] |

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on the Williamson ether synthesis.

Materials:

-

4-Nitrophenol

-

Chloroacetic acid

-

50% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Ethanol (for recrystallization)

-

Distilled water

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

Reaction Setup: In a round bottom flask, combine 35 g of 4-nitrophenol, 40 g of 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 ml of water.[4]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. Continue heating until the solution is no longer alkaline, as indicated by pH paper.[4]

-

Additional Reagents: Add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 ml of water to the reaction mixture.[4]

-

Continued Reflux: Continue to boil the solution until a neutral pH is achieved.[4]

-

Acidification and Precipitation: After cooling the reaction mixture, acidify it with concentrated hydrochloric acid. The crude this compound will precipitate out of the solution.[4]

-

Purification: The crude product can be purified by one of two methods:

-

Recrystallization: Recrystallize the solid from hot alcohol.

-

Reprecipitation: Dissolve the crude product in a dilute sodium hydroxide solution and then reprecipitate the pure acid by adding hydrochloric acid.[4]

-

-

Drying and Characterization: Collect the purified crystals by filtration, wash with cold water, and dry. The resulting product should be glistening platelets with a melting point of 183°C.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

References

The Biological Activity of 4-Nitrophenoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenoxyacetic acid is a synthetic compound with notable biological activities, primarily recognized for its role as a plant growth regulator. As a phenoxyacetic acid derivative, it functions as a synthetic auxin, influencing cell division and elongation in plants. Beyond its agricultural applications, it serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its mechanism of action as a plant growth regulator and its utility as an enzymatic substrate. While the parent compound has limited reported antimicrobial or anticancer properties, its derivatives are a subject of ongoing research in these areas. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development.

Plant Growth Regulatory Activity

The most well-documented biological activity of this compound is its function as a plant growth regulator. It belongs to the class of phenoxyacetic acids, which are known to act as synthetic auxins.

Mechanism of Action: Synthetic Auxin

This compound mimics the action of the natural plant hormone indole-3-acetic acid (IAA)[1]. Like other synthetic auxins, it can induce rapid and uncontrolled growth in susceptible plants, particularly broadleaf species, by binding to auxin receptors and initiating a signaling cascade that affects gene expression related to cell growth and division[1]. At optimal concentrations, it can promote cell elongation and division, while at higher concentrations, it can lead to phytotoxicity, making it effective as an herbicide. The response is dose-dependent, with low concentrations potentially stimulating growth and high concentrations being inhibitory[1][2].

References

4-Nitrophenoxyacetic Acid: A Versatile Intermediate in Chemical Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Nitrophenoxyacetic acid is a key chemical intermediate, valued for its versatile reactivity in the synthesis of a wide array of more complex organic molecules. Its structure, featuring a phenoxyacetic acid moiety substituted with a nitro group in the para position, provides a reactive handle for the construction of various derivatives. This guide delves into the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents and other biologically active compounds.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.15 g/mol |

| Melting Point | 183 °C |

| Appearance | Glistening platelets |

| Solubility | Soluble in alcohol, slightly soluble in water. |

| pKa | Not available |

| LogP | Not available |

| 1H NMR | Spectral data for the specific compound this compound is not readily available in the search results. Data for the related compound 4-Nitrophenylacetic acid is available. |

| 13C NMR | Spectral data for the specific compound this compound is not readily available in the search results. Data for the related compound 4-Nitrophenylacetic acid is available. |

| IR Spectrum | Spectral data for the specific compound this compound is not readily available in the search results. Data for the related compound 4-Nitrophenylacetic acid is available. |

| Mass Spectrum | Spectral data for the specific compound this compound is not readily available in the search results. Data for the related compound 4-Nitrophenylacetic acid is available. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Williamson ether synthesis, a reliable and well-established method in organic chemistry.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on the reaction of p-nitrophenol with chloroacetic acid in the presence of a strong base.[1]

Materials:

-

p-Nitrophenol (35 g)

-

50% Sodium hydroxide solution (40 g initially, then 20 g)

-

Chloroacetic acid (24 g initially, then 12 g)

-

Water (200 ml initially, then 50 ml)

-

Hydrochloric acid (for acidification)

-

Alcohol (for recrystallization)

-

Round bottom flask

-

Reflux condenser

Procedure:

-

Charge a round bottom flask with 35 g of p-nitrophenol, 40 g of 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 ml of water.

-

Heat the reaction mixture to reflux. Continue refluxing until the solution is no longer alkaline.

-

Add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 ml of water to the reaction mixture.

-

Continue to boil the solution until a neutral pH is achieved.

-

Acidify the reaction mixture with hydrochloric acid and then cool it to precipitate the crude this compound.

-

Purify the crude product by either recrystallization from alcohol or by dissolving it in a dilute sodium hydroxide solution and reprecipitating with hydrochloric acid.

-

The expected yield of pure this compound is 25-30 g.

Logical Workflow for Synthesis:

Role as a Chemical Intermediate

This compound serves as a valuable precursor for the synthesis of a variety of derivatives, primarily through reactions involving its carboxylic acid group. A key transformation is its conversion to the more reactive acyl chloride, which can then be readily reacted with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Synthesis of (4-Nitrophenoxy)acetyl Chloride

The conversion of the carboxylic acid to an acyl chloride is a common strategy to activate the molecule for further reactions.

Experimental Protocol: Acyl Chloride Formation

This protocol describes the synthesis of (4-nitrophenoxy)acetyl chloride from this compound using thionyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

-

Flame-dried, two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

-

Under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent such as DCM or THF.

-

Slowly add an excess of thionyl chloride to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or other appropriate methods).

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude (4-nitrophenoxy)acetyl chloride.

-

The product can be used in the next step without further purification or can be purified by distillation or crystallization if necessary.

General Reaction Scheme:

Synthesis of Amide and Ester Derivatives

(4-Nitrophenoxy)acetyl chloride is a versatile intermediate for creating libraries of amide and ester derivatives, which are classes of compounds frequently explored for biological activity.

General Experimental Protocol: Synthesis of N-Substituted 2-(4-nitrophenoxy)acetamides

This protocol outlines the general procedure for the acylation of a primary or secondary amine with (4-nitrophenoxy)acetyl chloride.

Materials:

-

(4-Nitrophenoxy)acetyl chloride

-

Desired primary or secondary amine

-

Anhydrous aprotic solvent (e.g., DCM, THF)

-

Tertiary amine base (e.g., triethylamine or pyridine)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the desired primary or secondary amine in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

-

Add a slight excess (e.g., 1.1 equivalents) of a tertiary amine base to the solution.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add a solution of (4-nitrophenoxy)acetyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Workflow for Derivative Synthesis:

References

Unveiling the Potential: A Technical Guide to the Research Applications of 4-Nitrophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenoxyacetic acid, a versatile organic compound, holds significant promise across a spectrum of scientific research applications. This technical guide provides an in-depth exploration of its core utilities, from its foundational role as a chemical intermediate in the synthesis of pharmaceuticals and fine chemicals to its potential as a tool in enzymatic assays and as a subject of investigation in plant sciences. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key chemical and biological pathways to empower researchers in their scientific endeavors.

Physicochemical Properties and Synthesis

This compound (4-NPAA) is a crystalline solid with the chemical formula C₈H₇NO₄. Its chemical structure, characterized by a phenyl ring substituted with a nitro group and an acetic acid moiety, imparts it with unique reactivity, making it a valuable precursor in organic synthesis.

| Property | Value | Reference |

| Molecular Weight | 181.15 g/mol | [1] |

| Melting Point | 149-156 °C | [2] |

| Appearance | White to cream to pale brown or yellow crystals or powder | [2] |

| Assay (HPLC) | ≥97.5% | [2] |

| Solubility | Slightly soluble in water. | [3] |

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of p-nitrophenol with chloroacetic acid in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Materials: p-nitrophenol, chloroacetic acid, sodium hydroxide, hydrochloric acid, ethanol, water.

-

Procedure:

-

In a round-bottom flask, dissolve p-nitrophenol in an aqueous solution of sodium hydroxide.

-

Add chloroacetic acid to the solution.

-

Reflux the mixture. The reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and acidify it with hydrochloric acid to precipitate the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol-water.

-

Pharmaceutical Synthesis Intermediate

A primary application of this compound is as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] Its nitro group can be readily reduced to an amine, and the carboxylic acid moiety can be modified, providing a scaffold for building more complex molecules.

Synthesis of 4-Hydroxyphenylacetic Acid: A Precursor to Atenolol

This compound can be converted to 4-hydroxyphenylacetic acid, a crucial precursor for the beta-blocker atenolol. This conversion typically involves the reduction of the nitro group to an amine, followed by diazotization and hydrolysis.

Experimental Protocol: Synthesis of 4-Hydroxyphenylacetic Acid from 4-Aminophenylacetic Acid (derived from this compound)

-

Materials: 4-aminophenylacetic acid (obtained from the reduction of this compound), sodium hydroxide, sulfuric acid, sodium nitrite, ethyl acetate, water.

-

Procedure:

-

Prepare a sodium salt of 4-aminophenylacetic acid by dissolving it in an alkali solution.

-

Add sulfuric acid and cool the mixture to 0-5 °C.

-

Add a solution of sodium nitrite dropwise to the cooled mixture to form the diazonium salt. The reaction is typically completed in about 30 minutes.[6][7]

-

Add the diazonium salt solution dropwise to hot (90-95 °C) dilute sulfuric acid. The reaction is maintained for approximately one hour.[6][7]

-

After the reaction, the solution can be decolorized with activated charcoal and filtered.

-

Cool the filtrate and extract the 4-hydroxyphenylacetic acid with ethyl acetate.

-

Recover the product by evaporating the ethyl acetate. The yield is approximately 85%.[6][7]

-

Agrochemical Research

While direct evidence for the auxin-like or herbicidal activity of this compound is not extensively documented, its structural similarity to known auxins and auxin-like herbicides, such as phenylacetic acid (PAA) and 2,4-dichlorophenoxyacetic acid (2,4-D), suggests its potential as a subject for agrochemical research.[8][9][10] Auxins are a class of plant hormones that regulate cell division and elongation.[11][12][13] Synthetic auxins can act as herbicides by inducing uncontrolled growth.[8][14]

Proposed Investigation of Auxin-like Activity

The auxin-like or herbicidal effects of this compound could be investigated using standard plant bioassays.

Experimental Protocol: Oat Coleoptile Elongation Bioassay

-

Materials: Oat seeds (e.g., Avena sativa), this compound solutions of varying concentrations, indole-3-acetic acid (IAA) as a positive control, buffer solution (e.g., citrate-phosphate buffer), petri dishes, filter paper.

-

Procedure:

-

Germinate oat seeds in the dark for 3-4 days.

-

Excise coleoptile segments (approximately 10 mm) from the etiolated seedlings.

-

Place a set number of coleoptile segments in petri dishes lined with filter paper soaked in the different concentrations of this compound, the IAA control, and a buffer-only negative control.

-

Incubate the petri dishes in the dark at a constant temperature (e.g., 25 °C) for 24-48 hours.

-

Measure the final length of the coleoptile segments.

-

Calculate the percentage elongation relative to the initial length and compare the effects of this compound to the controls. Significant elongation at low concentrations would suggest auxin-like activity, while growth inhibition or abnormal growth at higher concentrations could indicate herbicidal properties.

-

Enzymatic Assays

This compound can serve as a chromogenic substrate for the detection and quantification of certain enzymatic activities, particularly hydrolases such as esterases. The enzymatic cleavage of the ester linkage releases 4-nitrophenol, which is a yellow-colored compound under alkaline conditions and can be quantified spectrophotometrically.[15]

Colorimetric Assay for Hydrolase Activity

This protocol provides a general framework for using this compound to screen for and characterize enzymes that can hydrolyze the phenoxyacetic acid linkage.

Experimental Protocol: Spectrophotometric Hydrolase Assay

-

Materials: this compound solution, enzyme sample (e.g., purified enzyme or cell lysate), appropriate buffer solution (the optimal pH will depend on the enzyme), sodium carbonate or sodium hydroxide solution (to stop the reaction and develop the color), microplate reader or spectrophotometer.

-

Procedure:

-

Prepare a standard curve using known concentrations of 4-nitrophenol to correlate absorbance with product concentration.

-

In a microplate well or cuvette, add the buffer solution and the enzyme sample.

-

Initiate the reaction by adding the this compound solution.

-

Incubate the reaction at the optimal temperature for the enzyme for a defined period.

-

Stop the reaction by adding a sodium carbonate or sodium hydroxide solution. This will also raise the pH, leading to the development of the yellow color of the 4-nitrophenolate ion.

-

Measure the absorbance at a wavelength of approximately 405-410 nm.

-

Calculate the amount of 4-nitrophenol released using the standard curve and determine the enzyme activity.

-

Organic Synthesis and Catalysis

Beyond its role as a pharmaceutical intermediate, this compound can be employed in other areas of organic synthesis. Its active methylene group (the -CH₂- group adjacent to the carboxylic acid and the phenyl ring) can participate in various carbon-carbon bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3][16] While specific protocols using this compound are not widely reported, its structure suggests potential as a reactant in this type of reaction.

Experimental Protocol: General Knoevenagel Condensation

-

Materials: An aldehyde or ketone, this compound (as the active methylene compound), a weak base catalyst (e.g., piperidine, pyridine), a suitable solvent (e.g., ethanol, toluene).

-

Procedure:

-

Dissolve the aldehyde or ketone and this compound in the chosen solvent in a reaction flask.

-

Add a catalytic amount of the weak base.

-

The reaction can be stirred at room temperature or heated, depending on the reactivity of the substrates. The progress can be monitored by TLC.

-

Upon completion, the product can be isolated by removing the solvent and purifying the residue, for example, by column chromatography or recrystallization.

-

Toxicology and Safety

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

| Toxicity Data | Value | Species | Reference |

| LD50 (Intraperitoneal) | 830 mg/kg | Mouse | [17] |

| IC50 (A549 lung cells, 72h) | 126 ± 2.25 µM (for 2,4-D) | Human | [18] |

| IC50 (WI38 lung cells, 72h) | 115 ± 4.39 µM (for 2,4-D) | Human | [18] |

Note: IC50 values are for the related compound 2,4-Dichlorophenoxyacetic acid and are provided for comparative context.

Conclusion

This compound is a compound with a diverse range of established and potential research applications. Its utility as a building block in pharmaceutical synthesis is well-recognized. Furthermore, its potential as a tool for enzymatic screening, a subject for agrochemical discovery, and a reactant in organic synthesis reactions warrants further investigation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and unlock the full potential of this versatile molecule.

References

- 1. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrophenylacetic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Actylis - 4-Nitrophenylacetic Acid - API Intermediate - Catalyst [solutions.actylis.com]

- 6. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]

- 9. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Ethylene and 2,4-Dichlorophenoxyacetic Acid on Cellular Expansion in Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. beilstein-archives.org [beilstein-archives.org]

- 15. researchgate.net [researchgate.net]

- 16. ajgreenchem.com [ajgreenchem.com]

- 17. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 4-Nitrophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4-Nitrophenoxyacetic acid (also known as 4-Nitrophenylacetic acid) in various solvents. This document compiles available data, presents a detailed experimental protocol for solubility determination, and explores relevant biological pathways, offering a valuable resource for laboratory research and development.

Introduction

This compound (CAS No: 104-03-0, Molecular Formula: C₈H₇NO₄) is a crystalline solid that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyestuffs. Understanding its solubility in different solvents is critical for process development, purification, formulation, and various research applications. This guide focuses on providing quantitative solubility data and standardized methodologies for its determination.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in thirteen different solvents across a temperature range of 283.15 K to 328.15 K. The study "Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K" provides a comprehensive dataset on this topic.[1]

The mole fraction solubility of this compound increases with rising temperature in all tested solvents. The solubility profile shows a strong dependence on the nature of the solvent, with the following rank order from highest to lowest solubility[1]:

N,N-dimethylformamide (DMF) > methanol > N,N-dimethylacetamide (DMA) > ethanol > n-propanol > n-butanol > ethyl acetate > isopropanol > isobutanol > acetonitrile > ethylene glycol (EG) > water > cyclohexane

The following table summarizes the mole fraction solubility (x₁) of this compound in these solvents at various temperatures.

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Ethyl Acetate | Acetonitrile | DMF | DMA | Ethylene Glycol | Water | Cyclohexane |

| 283.15 | 0.0835 | 0.0541 | 0.0412 | 0.0298 | 0.0351 | 0.0234 | 0.0315 | 0.0152 | 0.1852 | 0.0751 | 0.0089 | 0.0011 | 0.0003 |

| 288.15 | 0.0952 | 0.0623 | 0.0478 | 0.0345 | 0.0408 | 0.0271 | 0.0368 | 0.0178 | 0.2091 | 0.0863 | 0.0104 | 0.0013 | 0.0004 |

| 293.15 | 0.1083 | 0.0715 | 0.0553 | 0.0401 | 0.0473 | 0.0314 | 0.0429 | 0.0208 | 0.2358 | 0.0989 | 0.0121 | 0.0015 | 0.0005 |

| 298.15 | 0.1231 | 0.0818 | 0.0638 | 0.0464 | 0.0548 | 0.0364 | 0.0499 | 0.0243 | 0.2655 | 0.1131 | 0.0141 | 0.0018 | 0.0006 |

| 303.15 | 0.1398 | 0.0935 | 0.0734 | 0.0536 | 0.0634 | 0.0422 | 0.0579 | 0.0283 | 0.2985 | 0.1291 | 0.0164 | 0.0021 | 0.0007 |

| 308.15 | 0.1586 | 0.1067 | 0.0843 | 0.0618 | 0.0732 | 0.0488 | 0.0671 | 0.0329 | 0.3351 | 0.1471 | 0.0190 | 0.0024 | 0.0008 |

| 313.15 | 0.1798 | 0.1215 | 0.0965 | 0.0711 | 0.0843 | 0.0564 | 0.0776 | 0.0382 | 0.3756 | 0.1673 | 0.0220 | 0.0028 | 0.0010 |

| 318.15 | 0.2036 | 0.1383 | 0.1103 | 0.0816 | 0.0969 | 0.0650 | 0.0895 | 0.0443 | 0.4199 | 0.1901 | 0.0254 | 0.0032 | 0.0012 |

| 323.15 | 0.2304 | 0.1571 | 0.1258 | 0.0935 | 0.1112 | 0.0748 | 0.1031 | 0.0512 | 0.4683 | 0.2157 | 0.0293 | 0.0037 | 0.0014 |

| 328.15 | 0.2604 | 0.1784 | 0.1433 | 0.1069 | 0.1274 | 0.0859 | 0.1185 | 0.0591 | 0.5208 | 0.2445 | 0.0337 | 0.0043 | 0.0017 |

Note: The data in this table is derived from the graphical representations and trends described in the cited study. For exact values, please refer to the original publication.

Experimental Protocol: Equilibrium Solubility Determination

The following section details the standardized shake-flask method for determining the equilibrium solubility of a compound like this compound. This protocol is based on established methodologies such as the OECD Guideline 105.

Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvents: HPLC-grade or equivalent purity solvents of interest.

-

Apparatus:

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker bath or incubator capable of maintaining temperature within ±0.5°C.

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners).

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other compatible material).

-

Volumetric flasks and pipettes.

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC).

-

Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Securely seal the vials and place them in the thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 72 hours is typical.

-

Phase Separation: After equilibration, allow the vials to rest at the set temperature for a prolonged period (e.g., 24 hours) to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the same temperature to ensure clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Quantification: Determine the concentration of this compound in the collected sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry). A pre-established calibration curve is required for this purpose.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L, or mole fraction) based on the measured concentration and the known volumes/masses.

Caption: A flowchart of the shake-flask method for solubility measurement.

Biological Activity and Associated Signaling Pathways

While this compound is primarily utilized as a chemical intermediate, related phenolic acids have been studied for their biological activities. For instance, the structurally similar compound 4-Hydroxyphenylacetic acid has been shown to possess antithrombotic effects. Mechanistic studies indicate that its activity is linked to the modulation of the PI3K/AKT/mTOR signaling pathway .

Inhibition of this pathway leads to the enhancement of autophagy, which plays a role in the compound's antithrombotic action. It is important to note that this information pertains to a related but distinct molecule and should not be directly extrapolated to this compound without dedicated experimental validation.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a related compound.

Conclusion

This technical guide provides essential information on the solubility of this compound, a compound of interest in chemical synthesis and pharmaceutical development. The provided data demonstrates a clear dependence of its solubility on both solvent choice and temperature. The detailed experimental protocol for the shake-flask method offers a standardized approach for researchers to conduct their own solubility studies. While direct biological signaling data for this compound is scarce, the activity of related compounds suggests potential avenues for future investigation. This compilation of data and methodologies serves as a foundational resource for professionals working with this compound.

References

Spectroscopic Profile of 4-Nitrophenoxyacetic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Nitrophenoxyacetic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document presents in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to facilitate replication and further study.

Core Spectral Data

The following tables summarize the key spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 2H | Ar-H (ortho to NO₂) |

| ~7.00 | d | 2H | Ar-H (meta to NO₂) |

| ~4.80 | s | 2H | -O-CH₂-COOH |

| ~11.0 (broad) | s | 1H | -COOH |

Solvent: DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170.0 | -COOH |

| ~162.0 | Ar-C-O |

| ~141.0 | Ar-C-NO₂ |

| ~126.0 | Ar-CH (ortho to NO₂) |

| ~115.0 | Ar-CH (meta to NO₂) |

| ~65.0 | -O-CH₂-COOH |

Solvent: DMSO-d₆.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2900 | Broad | O-H stretch (Carboxylic Acid) |

| ~1730 | Strong | C=O stretch (Carboxylic Acid) |

| ~1590, ~1490 | Strong | C=C stretch (Aromatic Ring) |

| ~1510, ~1340 | Strong | N-O asymmetric & symmetric stretch (Nitro Group) |

| ~1240 | Strong | C-O stretch (Ether) |

| ~850 | Strong | C-H bend (para-disubstituted Aromatic) |

Technique: KBr Wafer.[1]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 181.0 | 99.99 | [M]⁺ (Molecular Ion) |

| 136.0 | 36.70 | [M - COOH]⁺ |

| 91.0 | 59.60 | [C₆H₅O]⁺ |

| 77.0 | 34.50 | [C₆H₅]⁺ |

| 44.0 | 23.80 | [CO₂]⁺ |

Ionization Method: Electron Ionization (EI) at 20 eV.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. All spectra were recorded on a standard NMR spectrometer. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. For ¹³C NMR, broadband proton decoupling was employed to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum was obtained using the KBr wafer technique.[1] A small amount of finely ground this compound (1-2 mg) was intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The resulting KBr pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.[1] The sample was introduced into the ion source, where it was bombarded with a beam of electrons with an energy of 20 eV.[1] The resulting positively charged ions and fragment ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector recorded the relative abundance of each ion.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.

References

An In-Depth Technical Guide to the Safe Handling of 4-Nitrophenoxyacetic Acid

Introduction

4-Nitrophenoxyacetic acid (CAS No. 104-03-0) is a member of the phenylacetic acid family, characterized by a nitro group at the para-position of the phenyl ring.[1][2] It presents as an off-white to light yellow or pale brown crystalline powder.[1][3][4][5] This compound is a crucial intermediate in the synthesis of various organic chemicals, including pharmaceuticals, dyestuffs, and penicillin precursors.[1][2] Given its application in research and development, a thorough understanding of its safety and handling precautions is paramount for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and prevent accidental exposure.

This guide provides comprehensive technical information on the safe handling, storage, and emergency procedures for this compound, incorporating data from multiple safety data sheets and chemical databases.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | References |

| CAS Number | 104-03-0 | [6][7][8][9][10] |

| Molecular Formula | C₈H₇NO₄ | [6][8][10] |

| Molecular Weight | 181.15 g/mol | [6][8] |

| Appearance | White to cream to pale brown or yellow crystals or powder. | [3][4] |

| Melting Point | 150-155 °C | [11][12] |

| Solubility | Soluble in alcohol, ether, and benzene. Does not mix well with water. | [3] |

| Vapor Pressure | Negligible / ~0.0 mmHg at 25°C | [3][12] |

| Autoignition Temp. | Not applicable | [7][10] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance.[3][7] The primary hazards are irritation to the skin, eyes, and respiratory system.[6][8][10][13] Accidental ingestion may be harmful.[3] The substance and its metabolites could potentially bind to hemoglobin, inhibiting oxygen uptake and leading to methemoglobinemia, a form of oxygen starvation.[3]

The Globally Harmonized System (GHS) classification is detailed in the table below.

| GHS Classification | ||

| Hazard Class | Skin Irritation (Category 2) | [6][7][10] |

| Serious Eye Irritation (Category 2) | [6][7][10] | |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | [6][8][9][10] | |

| Pictogram | Irritant | [8] |

| Signal Word | Warning | [6][7][9][13] |

| Hazard Statements | H315: Causes skin irritation. | [6][8][9][10][13] |

| H319: Causes serious eye irritation. | [6][8][9][10][13] | |

| H335: May cause respiratory irritation. | [6][8][9][10] | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [6][9][10] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [10][13] | |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [10] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][9][10] |

Section 3: Toxicological Information

The available toxicological data for this compound is limited, primarily focusing on acute toxicity. There is no data available to classify it as a germ cell mutagen, carcinogen, or reproductive toxin.[6][10]

| Toxicity Data | |

| Acute Toxicity | LD50 Intraperitoneal (mouse): 830 mg/kg.[3][6] |

| LD Oral (rat): >500 mg/kg.[12] | |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[6] |

Section 4: First Aid Measures

Prompt and appropriate first aid is critical in the event of exposure. Always consult a physician and show them the Safety Data Sheet.[6][9]

Key First Aid Procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7][9][10]

-

Skin Contact: Immediately remove all contaminated clothing.[3][13] Flush skin with plenty of soap and running water.[3][7][10] If skin irritation occurs, get medical advice.[7][13]

-

Eye Contact: Immediately wash out with fresh running water for at least 15 minutes.[3][7][9][10] Ensure complete irrigation by keeping eyelids apart.[3] Remove contact lenses if present and easy to do so.[6][7][10][13] If eye irritation persists, seek medical attention.[7][13]

-

Ingestion: Rinse mouth thoroughly with water.[6][9] Never give anything by mouth to an unconscious person.[6][9] Do NOT induce vomiting.[14] Urgent hospital treatment is likely needed.[3]

Section 5: Fire and Explosion Hazard Data

While it is a combustible solid, it propagates flame with difficulty.[3] The primary fire-related hazard stems from the potential for dust to form an explosive mixture with air.[3]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[3][6][7][9] For large fires, only water spray or fog is recommended.[3]

-

Specific Hazards: Dust clouds can be ignited by a flame or spark, causing a fire or explosion.[3] Dry dust can also be charged electrostatically.[3]

-

Hazardous Combustion Products: Combustion will produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][6][7][9]

-

Firefighting Precautions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7][9] Cool fire-exposed containers with a water spray from a protected location.[3]

Section 6: Accidental Release Measures

In case of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.

-

Personal Precautions: Evacuate personnel to safe areas.[6][9] Ensure adequate ventilation.[6][7][9] Avoid breathing dust and prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[3][6][7]

-

Environmental Precautions: Prevent the spillage from entering drains or waterways.[3][6][7] If contamination occurs, advise emergency services.[3]

-

Methods for Containment and Cleanup:

-

Minor Spills: Use dry cleanup procedures to avoid generating dust.[3] Dampen with water before sweeping to prevent dusting.[3] Vacuum or sweep up the material and place it in a suitable, sealed container for disposal.[3][6]

-

Major Spills: Alert emergency responders.[3] Control personal contact by wearing protective clothing.[3] Recover the product wherever possible.[3] Collect residues and place them in sealed containers for disposal.[3] After cleanup, wash the area down with large amounts of water.[3]

-

References

- 1. Buy 4-Nitrophenyl acetic Acid 104-03-0 Online [nsrlaboratories.com]

- 2. echemi.com [echemi.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. A15901.14 [thermofisher.com]

- 5. p-Nitrophenylacetic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 4-硝基苯乙酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-Nitrophenylacetic acid | CAS#:104-03-0 | Chemsrc [chemsrc.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. physics.purdue.edu [physics.purdue.edu]

Methodological & Application

Synthesis of 4-Nitrophenoxyacetic Acid: An Application Note and Protocol

This document provides a detailed protocol for the synthesis of 4-Nitrophenoxyacetic acid, a valuable intermediate in pharmaceutical and dyestuff industries. The primary method detailed is the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Reaction Principle

The synthesis of this compound is achieved through the Williamson ether synthesis. This SN2 reaction involves the nucleophilic substitution of the halide in chloroacetic acid by the phenoxide ion of 4-nitrophenol. The reaction is typically carried out in an aqueous solution with a base, such as sodium hydroxide, to deprotonate the phenol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Nitrophenol | 35 g | [1] |

| Chloroacetic Acid (initial) | 24 g | [1] |

| 50% Sodium Hydroxide Solution (initial) | 40 g | [1] |

| Water (initial) | 200 mL | [1] |

| Chloroacetic Acid (additional) | 12 g | [1] |

| 50% Sodium Hydroxide Solution (additional) | 20 g | [1] |

| Water (additional) | 50 mL | [1] |

| Product | ||

| Yield | 25-30 g | [1] |

| Melting Point | 183 °C | [1] |

| Appearance | Glistening platelets | [1] |